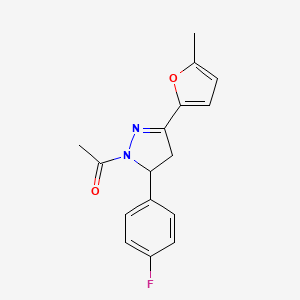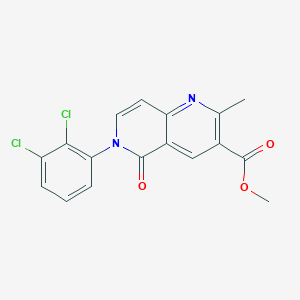
1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has been the subject of extensive scientific research. This compound has shown potential for a variety of applications, including as a potential therapeutic agent for various diseases.
作用機序
The precise mechanism of action of 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that this compound may work by inhibiting various signaling pathways that are involved in cancer cell growth and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, this compound has been shown to have anti-microbial activity. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological diseases.
実験室実験の利点と制限
One of the advantages of using 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, making it important to carefully control the dosage used in experiments.
将来の方向性
There are many potential future directions for research on 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole. One area of research is in the development of new therapeutic agents for cancer and other diseases. Additionally, there is potential for this compound to be used as a tool for studying the mechanisms of cancer cell growth and survival. Finally, there is potential for this compound to be used in combination with other drugs to enhance their therapeutic effects. Overall, further research on this compound has the potential to lead to new and innovative treatments for a variety of diseases.
合成法
The synthesis of 1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is a multi-step process that involves the condensation of various starting materials. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form a β-ketoester. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. Finally, the acetyl group is introduced using acetic anhydride to yield the final product.
科学的研究の応用
1-acetyl-5-(4-fluorophenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-10-3-8-16(21-10)14-9-15(19(18-14)11(2)20)12-4-6-13(17)7-5-12/h3-8,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTAWTGHFNPBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methylphenyl)-3-[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5156286.png)
![3-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5156291.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5156299.png)
![9-ethyl-3-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5156314.png)
![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156316.png)
![3-[(4-isopropylphenyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B5156327.png)

![3,5-dichloro-2-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156345.png)
![1-(1,3-thiazol-2-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5156350.png)
![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-isopropyl-3-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5156371.png)

